1-Methoxyhexane (CAS 4747-07-3), also known as hexyl methyl ether, is an asymmetric aliphatic ether characterized by a six-carbon alkyl chain and a single methoxy group [1]. Exhibiting a low mass density of approximately 0.77 g/cm³ and a boiling point of 126.1 °C, it functions as a stable, non-polar, aprotic solvent . In industrial and advanced research procurement, 1-methoxyhexane is primarily valued for its specific solvation thermodynamics. Unlike shorter-chain symmetric ethers, its extended hydrophobic tail significantly reduces its solvating power for highly polar or ionic species. This property has established it as a critical sparingly solvating co-solvent in next-generation electrochemical systems, particularly lithium-sulfur batteries, as well as a low-volatility medium for specialized non-polar extractions [REFS-1, REFS-2].
Substituting 1-methoxyhexane with generic ethers fundamentally compromises application-critical performance, particularly in electrochemical environments. Standard symmetric or highly coordinating ethers, such as 1,2-dimethoxyethane (DME), possess high donor numbers and readily dissolve lithium polysulfides, triggering parasitic shuttle effects that rapidly degrade battery capacity[1]. Conversely, attempting to replicate 1-methoxyhexane's weak solvation by substituting it with hydrofluoroethers (HFEs) introduces a severe weight penalty; the high mass density of fluorinated solvents reduces the gravimetric energy density of the final cell [2]. 1-Methoxyhexane cannot be generically replaced because it occupies a specific intersection of low polysulfide solubility and low mass density, a combination strictly required for high-yield Li-S energy storage architectures [REFS-1, REFS-2].
In lithium-sulfur (Li-S) battery formulations, the choice of ether solvent dictates cycle life. Standard highly coordinating solvents like 1,2-dimethoxyethane (DME) dissolve lithium polysulfides (Li2Sx), causing a parasitic shuttle effect. Substituting DME with 1-methoxyhexane (HME) creates a sparingly solvating environment that intrinsically limits polysulfide dissolution. When formulated with 1,3-dioxolane (DOL), the HME-based electrolyte suppresses this shuttle effect, maintaining a 98% Coulombic efficiency over 50 cycles [1].
| Evidence Dimension | Coulombic Efficiency and Shuttle Suppression |
| Target Compound Data | Maintains ~98% Coulombic efficiency for over 50 cycles (HME/DOL blend) |
| Comparator Or Baseline | DME/DOL baseline (exhibits rapid capacity fade and low CE due to high polysulfide solubility) |
| Quantified Difference | Sustained 98% CE with intrinsic suppression of the parasitic polysulfide shuttle |
| Conditions | Coin cells using HME/DOL solvent blends with 2 M lithium bis(trifluoromethanesulfonylimide) (LiTFSI) salt |
Battery engineers must specify 1-methoxyhexane over standard DME to achieve long-cycle stability in Li-S cells without relying on heavy protective additives.
To achieve weak solvation in Li-S batteries, developers often dilute electrolytes with hydrofluoroethers (HFEs). However, HFEs possess high mass densities, which limits the overall gravimetric energy density of the battery. 1-Methoxyhexane offers the same sparingly solvating benefits but features a significantly lower mass density (~0.77 g/cm³). Prototype Li-S cells utilizing HME/DOL electrolytes achieve actual energy densities up to 381–400 Wh/kg, outperforming heavier HFE-diluted systems[1].
| Evidence Dimension | Cell-Level Gravimetric Energy Density |
| Target Compound Data | 381 to 400 Wh/kg (using HME/DOL low-density electrolyte) |
| Comparator Or Baseline | HFE-diluted electrolytes (suffer from high solvent weight, reducing Wh/kg) |
| Quantified Difference | Significant weight reduction at the prototype cell level enabling up to 400 Wh/kg |
| Conditions | 2.5 Ah-level pouch cells and prototype Li-S cells with weakly solvating electrolytes |
Procurement of 1-methoxyhexane enables battery manufacturers to hit strict gravimetric energy density targets that are mathematically impossible with heavy fluorinated solvents.
For industrial extractions requiring a non-polar, aprotic ether, diethyl ether is often the default choice. However, its extreme volatility (boiling point 34.6 °C) poses flammability risks and limits high-temperature processing. 1-Methoxyhexane provides an extended aliphatic chain that raises the boiling point to 126.1 °C, reducing vapor pressure at room temperature while maintaining non-polar solvation characteristics .
| Evidence Dimension | Boiling Point / Thermal Processing Window |
| Target Compound Data | Boiling point of 126.1 °C |
| Comparator Or Baseline | Diethyl ether (Boiling point 34.6 °C) |
| Quantified Difference | 91.5 °C increase in boiling point compared to diethyl ether |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Facilities can conduct high-temperature non-polar extractions safely with significantly reduced evaporative losses and explosion hazards compared to lighter ethers.
1-Methoxyhexane is a critical co-solvent for formulating low-density, weakly solvating electrolytes in lithium-sulfur pouch cells. By replacing highly coordinating ethers like DME or heavy fluorinated solvents like HFEs, it intrinsically suppresses the polysulfide shuttle effect while minimizing electrolyte weight, directly enabling actual energy densities approaching 400 Wh/kg [1].
Due to its elevated boiling point of 126.1 °C and strong non-polar characteristics, 1-methoxyhexane is an effective substitute for highly volatile solvents like diethyl ether or hexane in industrial extractions. It allows for safer handling, reduced evaporative loss, and expanded thermal processing windows during the isolation of non-polar natural products or synthetic intermediates .
As an asymmetric, aprotic ether with low moisture absorption, 1-methoxyhexane serves as a robust solvent for moisture-sensitive organometallic reactions. Its weak Lewis basicity compared to symmetric ethers provides a distinct solvation environment that modulates the reactivity of Grignard or organolithium reagents without the volatility risks of lighter ethers .
Flammable